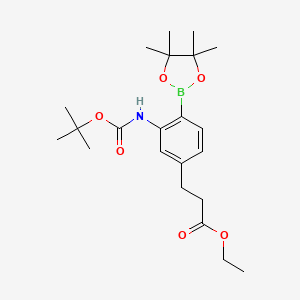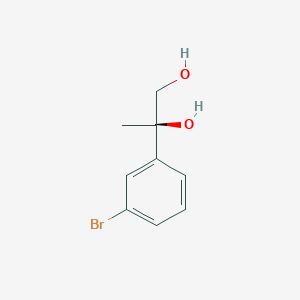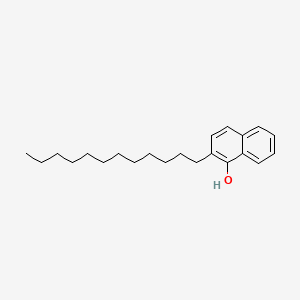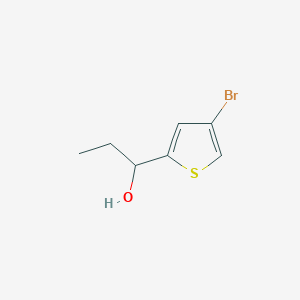
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to the nitrogen atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-diketones with guanidine or its derivatives under acidic or basic conditions.
Substitution Reactions:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the nitrogen atom of the piperidine attacks the electrophilic carbon of the pyrimidine ring, often facilitated by a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: The compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
4,6-Dimethylpyrimidine-2-amine: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.
N-Piperidin-4-ylpyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6, which may affect its chemical reactivity and biological activity.
4,6-Dimethyl-N-piperidin-4-ylpyrimidine: Similar structure but may differ in specific substituents or functional groups.
Uniqueness
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is unique due to the presence of both the piperidine ring and the methyl groups at positions 4 and 6 of the pyrimidine ring. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15) |
InChIキー |
SSGIABRURKMOKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2CCNCC2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)



![Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]-](/img/structure/B8712049.png)





